molecular formula C11H13ClO4S B13617546 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride

4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride

Katalognummer: B13617546
Molekulargewicht: 276.74 g/mol
InChI-Schlüssel: ZMKKMFYEZQPEKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is known for its complex structure, which enables its use in the synthesis of pharmaceuticals and the development of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with oxolane-3-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.

    Industry: The compound is used in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The benzene ring can undergo electrophilic aromatic substitution, where the compound forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride include:

  • 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride
  • 4-(trifluoromethyl)benzene-1-sulfonyl chloride
  • 2-methyl-4-[(oxolan-2-yl)methoxy]benzene-1-sulfonyl chloride

Uniqueness

What sets this compound apart is its unique structure, which provides high reactivity and versatility in various chemical reactions. Its ability to participate in electrophilic aromatic substitution makes it particularly valuable in organic synthesis.

Eigenschaften

Molekularformel

C11H13ClO4S

Molekulargewicht

276.74 g/mol

IUPAC-Name

4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C11H13ClO4S/c12-17(13,14)11-3-1-10(2-4-11)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2

InChI-Schlüssel

ZMKKMFYEZQPEKM-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1COC2=CC=C(C=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.